An In-Depth Technical Guide to N-(Phenylmethylene)-2-pyridinamine: Structure, Properties, and Applications
An In-Depth Technical Guide to N-(Phenylmethylene)-2-pyridinamine: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N-(Phenylmethylene)-2-pyridinamine, a versatile Schiff base with significant applications in coordination chemistry and catalysis. We will delve into its chemical structure, physical properties, synthesis methodologies, and spectroscopic characterization, offering insights for its application in research and development.
Chemical Identity and Molecular Structure
N-(Phenylmethylene)-2-pyridinamine, also known as N-benzylidene-2-aminopyridine, is an organic compound featuring a pyridine ring linked to a phenylmethylene group via an imine functionality. Its systematic IUPAC name is (E)-N-(phenylmethylene)-2-pyridinamine, indicating the stereochemistry around the carbon-nitrogen double bond.
Molecular Structure:
The molecule consists of a central imine (C=N) bond, which is the defining feature of a Schiff base. One side of the imine is attached to a phenyl ring, and the other to the 2-position of a pyridine ring. X-ray crystallographic studies have confirmed the trans or (E) configuration about the C=N bond, with the pyridine and phenyl rings adopting a nearly coplanar arrangement, which maximizes π-conjugation.[1]
Structural Identifiers:
| Identifier | Value |
|---|---|
| IUPAC Name | (E)-N-(phenylmethylene)-2-pyridinamine |
| CAS Number | 1883-96-1 |
| Molecular Formula | C₁₂H₁₀N₂ |
| Molecular Weight | 182.22 g/mol |
| Canonical SMILES | C1=CC=C(C=C1)C=NC2=CC=CC=N2 |
| InChI Key | GFPQOWWUXFPGPU-GXDHUFHOSA-N |
Chemical Structure Diagram:
Caption: 2D structure of N-(Phenylmethylene)-2-pyridinamine.
Physical and Chemical Properties
The physical and chemical properties of N-(Phenylmethylene)-2-pyridinamine are crucial for its handling, purification, and application.
Table of Physical Properties:
| Property | Value | Source(s) |
| Melting Point | 112–114 °C | [1] |
| 67-69 °C | [2] | |
| 35-40 °C | [3] | |
| Boiling Point | 97-101 °C at 0.1 mmHg | [3] |
| Solubility | Soluble in DMSO and DMF. | [4] |
| pKa (Pyridine N) | ~3.5 | [1] |
| pKa (Imine N) | ~11.2 | [1] |
Note on Melting Point Discrepancy: A notable variation in the reported melting point exists in the literature. This could be attributed to polymorphic forms of the compound or differences in purity. Researchers should consider the synthetic and purification methods employed when comparing experimental values.
Synthesis Methodologies
N-(Phenylmethylene)-2-pyridinamine is typically synthesized via the condensation reaction of 2-aminopyridine and benzaldehyde. Both conventional and more environmentally friendly "green" methods have been reported.
Conventional Synthesis Protocol
The standard synthesis involves the refluxing of equimolar amounts of the reactants in an organic solvent.
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminopyridine (1.0 equivalent) in absolute ethanol.
-
Addition of Aldehyde: To the stirred solution, add benzaldehyde (1.0 equivalent).
-
Reaction: Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure N-(Phenylmethylene)-2-pyridinamine.[2]
Synthesis Workflow Diagram:
Caption: Conventional synthesis workflow.
Green Synthesis Approach
A more environmentally benign approach involves carrying out the reaction at room temperature in a mixture of ethanol and water. This method has been reported to give a higher yield.[2]
Experimental Protocol:
-
Reactant Preparation: Dissolve 2-aminopyridine (1.0 equivalent) in a 1:1 (v/v) mixture of ethanol and water.
-
Addition of Aldehyde: Add benzaldehyde (1.0 equivalent) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 1 hour. A few drops of concentrated hydrochloric acid can be added to catalyze the reaction.
-
Work-up and Purification: The product can be extracted and purified as described in the conventional method.[2]
Spectroscopic Characterization
The structure of N-(Phenylmethylene)-2-pyridinamine is confirmed through various spectroscopic techniques.
Characterization Workflow Diagram:
Caption: Workflow for spectroscopic characterization.
Table of Spectroscopic Data:
| Technique | Key Features and Assignments | Source(s) |
| ¹H NMR | δ 9.16 (s, 1H, -CH=N-), 8.50-7.33 (m, 4H, pyridine protons), 8.02-6.98 (m, 5H, phenyl protons) | [5] |
| ¹³C NMR | δ 163.21 (C=N), 160.31, 149.43 (pyridine C-N), 137.49-119.99 (aromatic carbons) | [5] |
| IR (cm⁻¹) | 1662 (C=N stretch), 1554 (aromatic C=C stretch), 2944 (aromatic C-H stretch), 1449 (pyridine ring stretch) | [5] |
| Mass Spec. | m/z 182.08 (M⁺) | [1] |
Interpretation:
-
¹H NMR: The singlet at a high chemical shift (around 9.16 ppm) is characteristic of the imine proton. The multiplets in the aromatic region correspond to the protons on the pyridine and phenyl rings.
-
¹³C NMR: The signal around 163.21 ppm is indicative of the imine carbon. The other signals in the aromatic region confirm the presence of the two aromatic rings.
-
IR Spectroscopy: The strong absorption band around 1662 cm⁻¹ is a clear indication of the C=N double bond of the imine group. The absence of broad N-H stretching bands (around 3300-3500 cm⁻¹) and a C=O stretching band (around 1700 cm⁻¹) confirms the formation of the Schiff base from the amine and aldehyde precursors.
-
Mass Spectrometry: The molecular ion peak at m/z 182.08 corresponds to the molecular weight of the compound, confirming its identity.
Reactivity and Applications
N-(Phenylmethylene)-2-pyridinamine is a valuable bidentate ligand in coordination chemistry, capable of coordinating to metal ions through the nitrogen atoms of both the pyridine ring and the imine group.
Coordination Chemistry
This Schiff base forms stable complexes with various transition metals, including copper(II), nickel(II), and palladium(II).[1] The resulting metal complexes often exhibit interesting geometries and electronic properties, making them suitable for various applications.
Catalysis
Metal complexes of N-(Phenylmethylene)-2-pyridinamine have shown significant catalytic activity in a range of organic transformations. For example, its palladium complexes have been utilized as catalysts in Suzuki-Miyaura cross-coupling reactions.[1] The bidentate nature of the ligand helps to stabilize the metal center and facilitate the catalytic cycle.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling N-(Phenylmethylene)-2-pyridinamine.
-
General Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from heat, sparks, and open flames.[6]
-
Toxicology: Detailed toxicological data for N-(Phenylmethylene)-2-pyridinamine is not extensively available. However, related compounds like pyridine can be harmful if inhaled, ingested, or absorbed through the skin.[7][8] Therefore, it is prudent to handle this compound with care, assuming it may have similar hazards. In case of exposure, seek immediate medical attention.
Conclusion
N-(Phenylmethylene)-2-pyridinamine is a readily accessible and versatile Schiff base with a rich coordination chemistry. Its ability to act as a bidentate ligand makes it a valuable component in the design of catalysts for various organic transformations. This guide provides a foundational understanding of its synthesis, properties, and characterization, which should aid researchers in its effective utilization in their scientific endeavors. Further exploration of its metal complexes and their catalytic applications is a promising area for future research.
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Ag(I) Complexes of Imine Derivatives of Unexpected 2-Thiophenemethylamine Homo-Coupling and Bis-(E)-N-(furan-2-ylmethyl)-1-(quinolin-2-yl)methanimine. (2021, June 12). MDPI. Retrieved from [Link]
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